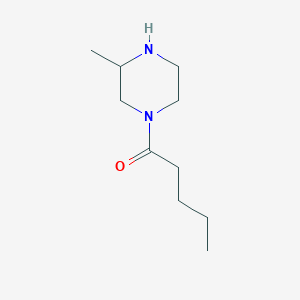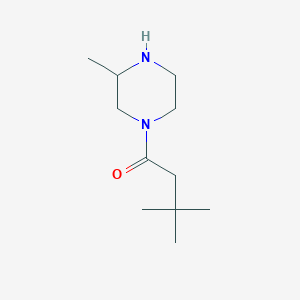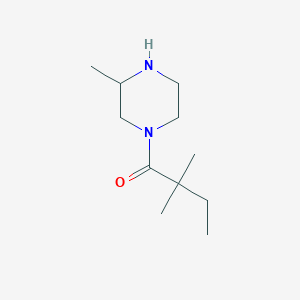
1-(3-Methylpiperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Methylpiperazin-1-yl)pentan-1-one are not fully detailed in the search results. The compound has a molecular weight of 184.28 , but other properties such as density, boiling point, and melting point are not specified .Aplicaciones Científicas De Investigación
1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one has a wide range of scientific research applications, including the synthesis of a variety of compounds and materials, the study of its biochemical and physiological effects, and the development of new drugs and treatments. It has been used in the synthesis of a variety of compounds and materials, including polymers, dyes, pigments, catalysts, and other materials. In addition, 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one has been studied extensively in the scientific research community due to its wide range of biochemical and physiological effects, including its ability to act as an agonist at the serotonin 5-HT2A receptor, its ability to act as an agonist at the muscarinic acetylcholine receptor, and its ability to act as an antagonist at the dopamine D2 receptor. Furthermore, 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one has been studied in the development of new drugs and treatments, including the development of drugs to treat anxiety, depression, schizophrenia, and other mental health disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one is complex and involves several different pathways. It acts as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, behavior, and cognition. It also acts as an agonist at the muscarinic acetylcholine receptor, which is involved in the regulation of memory, learning, and motor control. Finally, it acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one has a wide range of biochemical and physiological effects. It is known to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, behavior, and cognition. It is also known to act as an agonist at the muscarinic acetylcholine receptor, which is involved in the regulation of memory, learning, and motor control. Finally, it is known to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one in lab experiments include its availability, its low cost, and its wide range of biochemical and physiological effects. Additionally, its low toxicity and its ability to act as an agonist at the serotonin 5-HT2A receptor, muscarinic acetylcholine receptor, and dopamine D2 receptor make it an ideal compound for use in lab experiments. On the other hand, the limitations of using 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one in lab experiments include its instability in acidic and alkaline conditions, its low solubility in water, and its tendency to undergo hydrolysis.
Direcciones Futuras
The future directions of 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one research include further exploration of its biochemical and physiological effects, the development of new drugs and treatments, and the exploration of its potential applications in the synthesis of a variety of compounds and materials. Additionally, research should focus on exploring the potential of 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one as a drug delivery system, as well as its potential as a therapeutic agent for the treatment of a variety of diseases and disorders. Finally, further research should focus on understanding the mechanism of action of 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one, as well as its potential side effects.
Métodos De Síntesis
1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one can be synthesized through various methods, including the condensation of 1-methylpiperazine with formaldehyde, the reaction of 1-methylpiperazine with ethyl acetoacetate, and the reaction of 1-methylpiperazine with ethyl propionate. The condensation of 1-methylpiperazine with formaldehyde yields 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one in a two-step reaction, with the first step involving the formation of the imine intermediate, and the second step involving the reduction of the imine intermediate to form the desired product. The reaction of 1-methylpiperazine with ethyl acetoacetate yields 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one in a one-step reaction, with the formation of the desired product occurring in the presence of a base. The reaction of 1-methylpiperazine with ethyl propionate yields 1-(3-Methylpiperazin-1-yl)pentan-1-onerazine-1-one in a one-step reaction, with the formation of the desired product occurring in the presence of a base.
Propiedades
IUPAC Name |
1-(3-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-7-6-11-9(2)8-12/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZLEIBBJFLUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)






